molecular formula C18H20N2O4S B2664434 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034541-81-4

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2664434
CAS No.: 2034541-81-4
M. Wt: 360.43
InChI Key: OAOHKZIHLNRROO-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiomorpholine moiety, and a benzo[d][1,3]dioxole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

    Reduction: The compound can be reduced at various functional groups, such as the reduction of the furan ring to a dihydrofuran using hydrogenation catalysts.

    Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Alkyl halides, nucleophilic reagents like thiols or amines

Major Products

    Oxidation: Furan epoxides

    Reduction: Dihydrofuran derivatives

    Substitution: Various substituted thiomorpholine derivatives

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural complexity and the presence of bioactive moieties. It could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the benzo[d][1,3]dioxole and furan rings.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The furan ring might participate in π-π interactions, while the thiomorpholine moiety could form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-3-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide
  • N-(2-(furan-3-yl)-2-piperidinoethyl)benzo[d][1,3]dioxole-5-carboxamide

Uniqueness

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of the thiomorpholine ring, which imparts different chemical reactivity and potential biological activity compared to its morpholine or piperidine analogs. The sulfur atom in the thiomorpholine ring can engage in distinct interactions, making this compound particularly interesting for further research and development.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c21-18(13-1-2-16-17(9-13)24-12-23-16)19-10-15(14-3-6-22-11-14)20-4-7-25-8-5-20/h1-3,6,9,11,15H,4-5,7-8,10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOHKZIHLNRROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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